2-Chloro-3-methoxy-4-methylaniline

Catalog No.
S14107364
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-methoxy-4-methylaniline

Product Name

2-Chloro-3-methoxy-4-methylaniline

IUPAC Name

2-chloro-3-methoxy-4-methylaniline

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

AHXSZWQXADQPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)OC

2-Chloro-3-methoxy-4-methylaniline is an organic compound with the chemical formula C9H10ClNC_9H_{10}ClN and a molecular weight of 171.63 g/mol. It features a chloro group, a methoxy group, and a methyl group attached to an aniline structure, making it a member of the substituted aniline family. The compound is characterized by its pale yellow to brown color and is typically used in various chemical applications due to its functional groups that allow for further chemical transformations.

Typical of aromatic amines:

  • Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, which increases the reactivity of the aromatic ring towards electrophiles. This can lead to further substitution reactions at the ortho or para positions relative to the methoxy group.
  • Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under suitable conditions, such as in reactions with amines or thiols, leading to the formation of new amine derivatives.
  • Reduction Reactions: The aniline moiety can be reduced to form various derivatives, including amines and other functional groups.

Several methods have been reported for synthesizing 2-chloro-3-methoxy-4-methylaniline:

  • Direct Chlorination: Aniline derivatives can be chlorinated using chlorine gas or other chlorinating agents in the presence of solvents like dichloromethane.
  • Methylation followed by Chlorination: Starting from 3-methoxy-4-methyl aniline, methylation can be performed followed by chlorination to introduce the chloro substituent.
  • One-Pot Reactions: Recent advancements have introduced one-pot methods that combine multiple steps (e.g., diazotization followed by reduction) to synthesize the compound efficiently with improved yields.

2-Chloro-3-methoxy-4-methylaniline finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in synthesizing azo dyes and pigments due to its reactive amine group.
  • Pharmaceuticals: The compound may be used as a building block for synthesizing pharmaceutical agents, particularly those targeting bacterial infections.
  • Agricultural Chemicals: Its derivatives might be explored as herbicides or fungicides due to potential biological activity.

Interaction studies involving 2-chloro-3-methoxy-4-methylaniline focus on its reactivity with various biological molecules. For instance:

  • Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its potential as a therapeutic agent.
  • Enzyme Inhibition Assays: Investigating its ability to inhibit specific enzymes can reveal its biological efficacy and safety profile.

Several compounds share structural similarities with 2-chloro-3-methoxy-4-methylaniline, each exhibiting unique properties:

Compound NameChemical FormulaUnique Features
2-ChloroanilineC6H6ClNC_6H_6ClNBasic structure without methoxy or methyl groups.
3-MethoxyanilineC7H9NOC_7H_9NOLacks chlorine; used in dye synthesis.
4-MethylphenolC7H10OC_7H_{10}OContains hydroxyl instead of amino group; used as disinfectant.
2-Chloro-N-methylanilineC7H8ClNC_7H_8ClNMethylated amine; different reactivity profile.

The uniqueness of 2-chloro-3-methoxy-4-methylaniline lies in its combination of a chloro substituent and both methoxy and methyl groups on the aromatic ring, which enhances its reactivity compared to simpler analogs while providing distinct pathways for further chemical transformations.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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